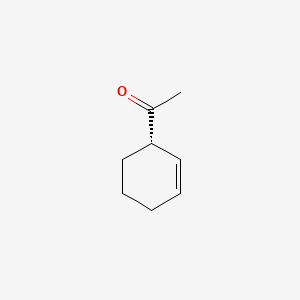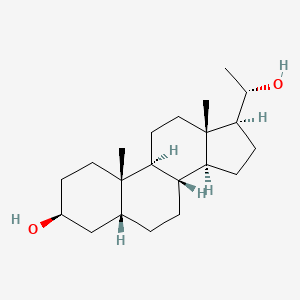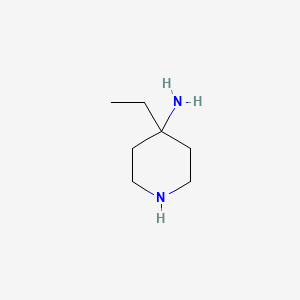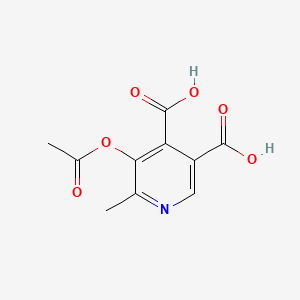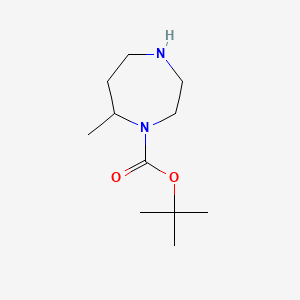
1-Chloro-2-propanol Phosphorochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-propanol Phosphorochloridate is a chemical compound with the molecular formula C6H12Cl3O3P and a molecular weight of 269.49 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-propanol Phosphorochloridate can be synthesized through the reaction of 1-chloro-2-propanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-propanol Phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphorochloridates can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and 1-chloro-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-propanol Phosphorochloridate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-propanol Phosphorochloridate involves its interaction with nucleophiles, leading to the formation of substituted products. The compound can act as an electrophile, facilitating the transfer of the phosphorochloridate group to various nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-propanol: A related compound with similar reactivity but lacking the phosphorochloridate group.
Phosphorochloridic Acid Derivatives: Compounds with similar functional groups but different substituents.
Uniqueness: 1-Chloro-2-propanol Phosphorochloridate is unique due to its dual functionality, combining the reactivity of both the chloro and phosphorochloridate groups. This makes it a versatile reagent in various chemical and biochemical applications .
Eigenschaften
CAS-Nummer |
13674-83-4 |
|---|---|
Molekularformel |
C6H12Cl3O3P |
Molekulargewicht |
269.483 |
IUPAC-Name |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
Synonyme |
Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
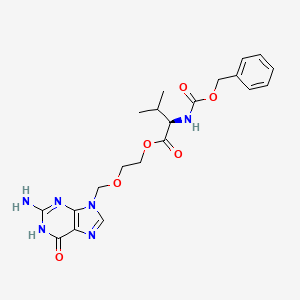
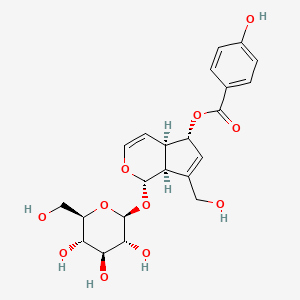
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

